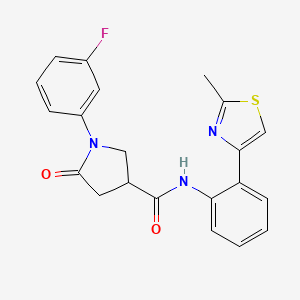

![molecular formula C21H18N4O2S B2726464 3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-13-7](/img/structure/B2726464.png)

3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

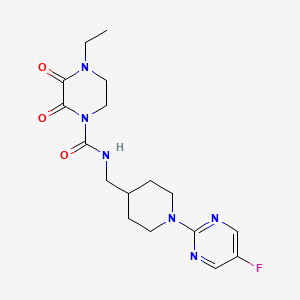

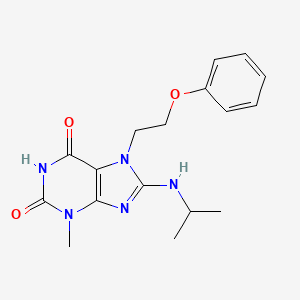

“3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide” is a compound that belongs to the class of thienopyridines . Thienopyridines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .

Synthesis Analysis

The synthesis of thienopyridine derivatives involves various chemical reactions. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid gave angular (±)-7,7a-dihydropyrido .

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives can be studied using techniques like X-ray structural analysis . The structure of these compounds depends on the type of substituent at the amide nitrogen atom .

Chemical Reactions Analysis

Thienopyridine derivatives undergo various chemical reactions. For example, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives can be analyzed using techniques like IR spectroscopy and NMR spectroscopy .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity and Enzymatic Interaction : One study focused on the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, a class that includes compounds like 3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide. This research highlighted the compound's activity against the phospholipase C enzyme and investigated the structure-activity relationships by modifying key functional groups of these derivatives (van Rensburg et al., 2017).

Synthesis and Structural Exploration : Another study explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. This included the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, indicating the compound's role in the development of new heterocyclic compounds with potential applications in various fields (Bakhite et al., 2005).

Methodological Development in Synthesis : Research has also been conducted on novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, with this compound serving as an example. The study described direct formation processes and reactions with various amines and acetylating agents, expanding the synthesis methods for related chemical structures (Santilli et al., 1971).

Amplification in Biomedical Applications : A study explored the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate, leading to derivatives including pyridinylpyrimidines with strongly basic side chains. The activities of these compounds, related to the main compound in focus, as amplifiers of phleomycin against Escherichia coli, were reported (Brown & Cowden, 1982).

Antimicrobial Activity and Synthetic Pathways : Further research includes the synthesis and antimicrobial activity evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, underscoring the compound's relevance in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Wirkmechanismus

Target of Action

The primary target of the compound 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is most likely Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various cellular processes.

Mode of Action

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide interacts with its target, CDK8, by inhibiting its activity . This inhibition disrupts the normal function of CDK8, leading to changes in the cell cycle and other cellular processes.

Biochemical Pathways

The inhibition of CDK8 by 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide affects various biochemical pathways. CDK8 is involved in the regulation of gene transcription, and its inhibition can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .

Pharmacokinetics

The compound has been described as having a good pk profile , suggesting it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

The molecular and cellular effects of 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide’s action are primarily related to its inhibition of CDK8. This can lead to changes in cell cycle progression, potentially inducing cell cycle arrest and apoptosis . The compound has also been described as having high in vitro activity and showing the highest in vivo efficacy in a series of compounds .

Safety and Hazards

Zukünftige Richtungen

The future research directions in the field of thienopyridine derivatives include the design and synthesis of new compounds with improved biological activities . The continuing investigation of SAR (Structure-Activity Relationship) of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives has been described .

Eigenschaften

IUPAC Name |

3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-2-27-17-6-4-3-5-16(17)24-20(26)19-18(22)14-7-8-15(25-21(14)28-19)13-9-11-23-12-10-13/h3-12H,2,22H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGZWJIEQUPRBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B2726386.png)

![N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2726391.png)

![5-methyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2726395.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide](/img/structure/B2726396.png)

![2-chloro-N-[(3-cyanophenyl)methyl]acetamide](/img/structure/B2726399.png)